Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
Overview
Description
Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is a chemical compound with the CAS Number: 177284-56-9 . It has a molecular weight of 343.1 . The compound is typically stored in a dry, room temperature environment . It is available in either solid or liquid form .
Synthesis Analysis
This compound is used as a reactant for the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) . It is also used in the synthesis of Mycobacterium tuberculosis protein tyrosine phosphatase inhibitory difluoromethylphosphonic acid derivatives via multi-step synthesis with Suzuki coupling and resolution as key steps .Molecular Structure Analysis
The molecular formula of Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is C11H14BrF2O3P . The InChI code is 1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
The compound is used in the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) . It is also involved in the synthesis of Mycobacterium tuberculosis protein tyrosine phosphatase inhibitory difluoromethylphosphonic acid derivatives .It has a refractive index of n20/D 1.417 (lit.) . The boiling point is 40-41 °C/0.05 mmHg (lit.) . The density is 1.503 g/mL at 25 °C (lit.) .
Scientific Research Applications
- Details : These prodrugs are designed to target the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3). By mimicking phosphorylated peptides, they modulate cellular signaling pathways and may have therapeutic implications .
- Details : These compounds can protect metal surfaces from corrosion by forming a protective layer on the metal surface .
- Details : The Suzuki coupling reaction, a powerful cross-coupling method, allows the incorporation of aryl groups. This compound likely participates in such synthetic pathways .
- Details : This reaction can be useful for further derivatization or for understanding the reactivity of phosphonate compounds .
Phosphopeptide Mimetic Prodrugs
Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase
Corrosion Inhibition
Multi-Step Synthesis via Suzuki Coupling
P-C Bond Cleavage on Basic Hydrolysis
Solubility and Storage Considerations
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a reactant for the preparation of phosphopeptide mimetic prodrugs targeted to src homology 2 (sh2) domain of signal transducer and activator of transcription 3 (stat3) .
Mode of Action
As a phosphonate compound, it may interact with its targets by mimicking the natural substrate of the target enzyme, thereby inhibiting its function .
properties
IUPAC Name |
1-bromo-4-[diethoxyphosphoryl(difluoro)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVUHFDFIXBJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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